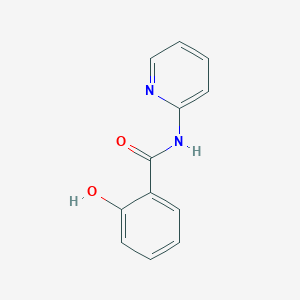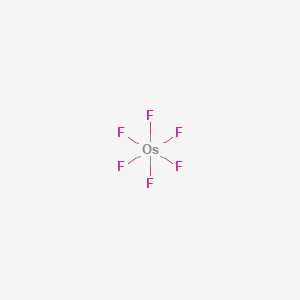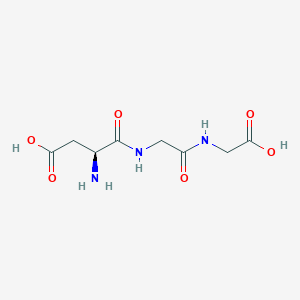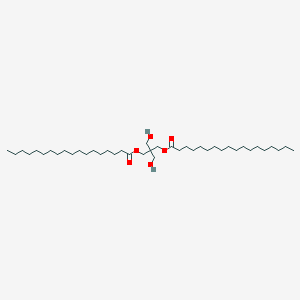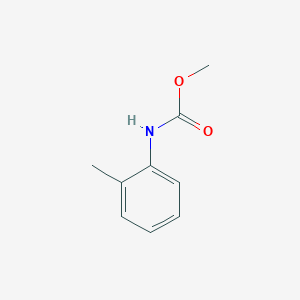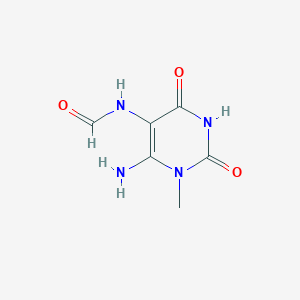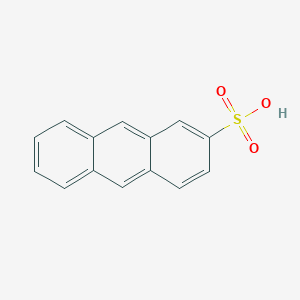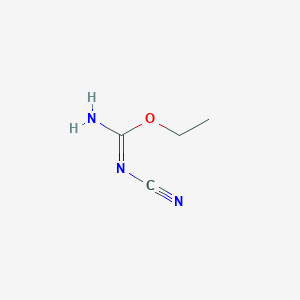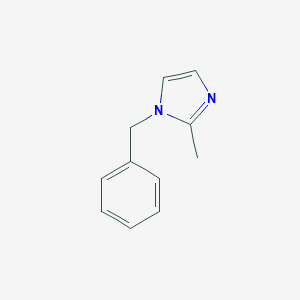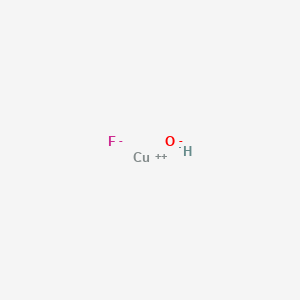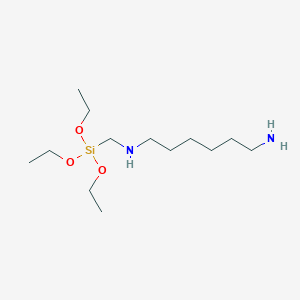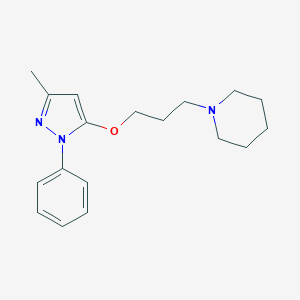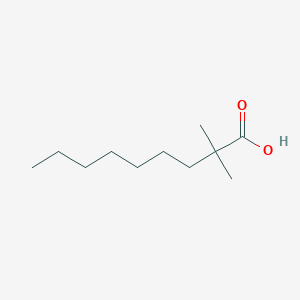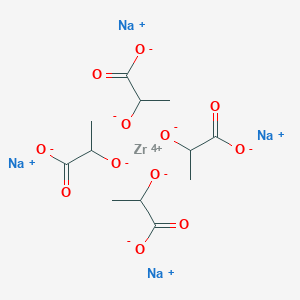
Sodium zirconium lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Na2Zr(OH)2(C3H5O3)4.
作用機序
The mechanism of action of sodium zirconium lactate is not fully understood. However, it is believed that it interacts with biological molecules, such as proteins and enzymes, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes.
生化学的および生理学的効果
Sodium zirconium lactate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
実験室実験の利点と制限
One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be difficult to work with due to its hygroscopic nature, which means it can absorb moisture from the air.
将来の方向性
There are several potential future directions for research on sodium zirconium lactate. One area of interest is its potential as a drug delivery system for the treatment of cancer. Another area of interest is its use in the development of advanced ceramics for various applications. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and catalysis.
In conclusion, sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that can be synthesized through the reaction between zirconium hydroxide and lactic acid. It has been extensively studied for its potential applications in catalysis, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to interact with biological molecules through electrostatic interactions and hydrogen bonding. It has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity, but it can be difficult to work with due to its hygroscopic nature. There are several potential future directions for research on sodium zirconium lactate, including its use as a drug delivery system, in the development of advanced ceramics, and in other fields such as catalysis.
合成法
Sodium zirconium lactate can be synthesized through the reaction between zirconium hydroxide and lactic acid. The reaction takes place in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then filtered, washed, and dried to obtain the final compound.
科学的研究の応用
Sodium zirconium lactate has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science. In catalysis, it has been used as a catalyst for the conversion of biomass into high-value chemicals. In medicine, it has been investigated for its potential as a drug delivery system and as a treatment for cancer. In materials science, it has been explored for its use in the development of advanced ceramics.
特性
CAS番号 |
10377-98-7 |
|---|---|
製品名 |
Sodium zirconium lactate |
分子式 |
C12H16Na4O12Zr |
分子量 |
535.43 g/mol |
IUPAC名 |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
InChIキー |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
正規SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
その他のCAS番号 |
10377-98-7 15529-67-6 |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



